molecular formula C21H24N4O8S B2940712 Ethyl 4-((4-((4-methoxy-2-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 399001-38-8

Ethyl 4-((4-((4-methoxy-2-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2940712
CAS RN: 399001-38-8
M. Wt: 492.5
InChI Key: FKKBLBBLPHBQDM-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-methoxy-2-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N4O8S and its molecular weight is 492.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Compounds similar to Ethyl 4-((4-((4-methoxy-2-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate are often synthesized and characterized for their unique chemical properties. For example, the structural analysis of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with Ni(II), Zn(II), and Cd(II) through spectroscopic and DFT techniques illustrates the compound's ability to form complexes with various metals. This suggests potential applications in materials science and catalysis, where such complexes could be utilized for their unique electronic or structural properties (Prakash et al., 2014).

properties

IUPAC Name

ethyl 4-[4-[(4-methoxy-2-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-9-6-16(32-2)14-19(18)25(28)29/h4-9,14H,3,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKBLBBLPHBQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((4-methoxy-2-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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